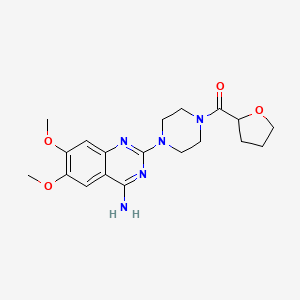
SOLVENT YELLOW 141
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Yellow 141: is a synthetic dye belonging to the azo pyridone class. It is commonly used for coloring plastics, polymers, fibers, rubber, wax, oil, lubricants, fuels, gasoline, candles, paints, and printing inks . This compound is known for its high clarity, brilliant colors, and strong heat resistance during manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Solvent Yellow 141 is synthesized through a series of chemical reactions involving azo coupling. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a pyridone derivative. The reaction conditions often include acidic or basic environments to facilitate the coupling reaction.
Industrial Production Methods: : In industrial settings, this compound is produced in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The dye is then purified through filtration, washing, and drying processes to obtain the final product in powder form .
Analyse Des Réactions Chimiques
Types of Reactions: : Solvent Yellow 141 primarily undergoes azo coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions can reduce the azo group to amines.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under basic conditions.
Major Products
Oxidation: The major products are typically oxidized derivatives of the aromatic rings.
Reduction: The major products are aromatic amines.
Substitution: The products depend on the nucleophile used but generally involve the replacement of functional groups on the aromatic rings.
Applications De Recherche Scientifique
Solvent Yellow 141 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the manufacturing of colored plastics, fibers, and coatings.
Mécanisme D'action
Solvent Yellow 141 exerts its effects primarily through its ability to dissolve in polymers and other materials. The dye molecules interact with the polymer chains, resulting in uniform coloration. The molecular targets include the polymer matrix, where the dye molecules are evenly distributed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Solvent Yellow 81: Another azo dye with similar applications but different solubility properties.
Solvent Yellow 93: Known for its use in coloring fuels and lubricants.
Solvent Yellow 98: Used in the textile industry for dyeing synthetic fibers.
Uniqueness: : Solvent Yellow 141 is unique due to its high clarity, brilliant colors, and strong heat resistance, making it highly suitable for applications requiring high-performance dyes .
Propriétés
Numéro CAS |
106768-98-3 |
|---|---|
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
0 |
Synonymes |
Waxoline Yellow G-FW |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






